Chlorprothixene Chlorprothixene (Z)-chlorprothixene is a chlorprothixene in which the double bond adopts a (Z)-configuration. It is an enantiomer of an (E)-chlorprothixene.
Chlorprothixene is a typical antipsychotic drug of the thioxanthene (tricyclic) class. Chlorprothixene exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic and alpha1 adrenergic receptors.
A thioxanthine with effects similar to the phenothiazine antipsychotics.
Brand Name: Vulcanchem
CAS No.: 113-59-7
VCID: VC20766836
InChI: InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3
SMILES: CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Molecular Formula: C18H18ClNS
Molecular Weight: 315.9 g/mol

Chlorprothixene

CAS No.: 113-59-7

Cat. No.: VC20766836

Molecular Formula: C18H18ClNS

Molecular Weight: 315.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorprothixene - 113-59-7

CAS No. 113-59-7
Molecular Formula C18H18ClNS
Molecular Weight 315.9 g/mol
IUPAC Name 3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3
Standard InChI Key WSPOMRSOLSGNFJ-UHFFFAOYSA-N
Isomeric SMILES CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
SMILES CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Appearance Solid powder
Colorform Pale yellow crystals.
Melting Point 97.5 °C

Chemical Identity and Structure

Chlorprothixene is a thioxanthene derivative with the molecular formula C₁₈H₁₈ClNS and a molecular weight of 315.86 g/mol (monoisotopic weight: 315.0848485) . The IUPAC name for this compound is (Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine . Its chemical structure features a tricyclic thioxanthene nucleus with a chlorine substituent at position 2 and a dimethylaminopropyl side chain. The International Nonproprietary Name (INN) specifically designates the (Z) conformer of this molecule .

Alternative names for chlorprothixene include N-714, Ro-4-0403, Taractan®, and Truxal®, among others . The compound belongs to the synthetic organic class and is classified as a tricyclic antipsychotic medication .

Chlorprothixene is classified as a typical (first-generation) antipsychotic of the thioxanthene class . Within the spectrum of first-generation antipsychotics, it is considered a low-potency agent, with antipsychotic efficacy estimated at approximately one-half to two-thirds that of chlorpromazine, which has traditionally served as a reference compound for antipsychotic potency comparisons .

The pharmacological profile of chlorprothixene distinguishes it from many other first-generation antipsychotics. Its receptor binding pattern shares similarities with certain second-generation antipsychotics, particularly olanzapine and clozapine, which has implications for both its therapeutic effects and side effect profile .

Mechanism of Action

Chlorprothixene exerts its therapeutic effects through interactions with multiple neurotransmitter receptors in the central nervous system. The primary mechanism involves blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This dopamine receptor antagonism is believed to be responsible for its antipsychotic efficacy.

Additionally, chlorprothixene demonstrates strong blocking effects at several other receptor sites, including:

  • Serotonin 5-HT2 receptors

  • Dopamine D1, D2, and D3 receptors

  • Histamine H1 receptors

  • Muscarinic acetylcholine receptors

  • Alpha-1 adrenergic receptors

This broad receptor antagonism contributes to both the therapeutic effects and side effect profile of the medication. Chlorprothixene also depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thereby affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Receptor Binding Profile

The receptor binding affinities of chlorprothixene provide insight into its pharmacological properties. Table 1 presents the binding affinities (Ki values in nM) for chlorprothixene compared with selected other antipsychotics. Lower Ki values indicate higher binding affinity for the receptor.

Table 1: Receptor Binding Affinities (Ki values in nM) of Selected Antipsychotics

ReceptorChlorprothixeneQuetiapineOlanzapineClozapine
D25.677020210
5-HT1A138300610160
5-HT2C4.535004.14.8
α218680280158
H13.8190.13.1
M3221320126109

As shown in Table 1, chlorprothixene exhibits particularly high affinity for 5-HT2C, H1, and M3 receptors, which is unusual among first-generation antipsychotics but resembles the binding profile of clozapine and olanzapine. This receptor binding pattern explains many of the medication's effects and side effects, including its anxiolytic and sedative properties as well as its metabolic adverse effects .

Research Findings and Clinical Studies

When chlorprothixene was first approved in the late 1950s, clinical studies focused primarily on its efficacy against psychotic symptoms and neurological side effects such as extrapyramidal symptoms, rather than on potential metabolic adverse events . This reflects the historical context of antipsychotic development, where neurological side effects were the primary safety concern.

More recent research has begun to address the cardiometabolic safety profile of chlorprothixene. The Danish nationwide register-based study mentioned previously employed sophisticated methodologies to control for confounding factors, including a high-dimensional propensity score algorithm that assessed all filled prescriptions and registered hospital diagnoses within 365 days before the index date .

In this study, diabetes onset was operationally defined as the first occurrence of any of the following:

  • First prescription of an anti-diabetic medication recorded in the Danish National Prescription Register

  • First diagnosis of diabetes in the Danish National Patient Register

  • First measurement of glycated hemoglobin A1c (HbA1c) of ≥6.4%/48 mmol/mol recorded in the Danish National Laboratory Databank

This comprehensive approach to outcome assessment strengthens the validity of the findings regarding the association between chlorprothixene use and diabetes risk.

Comparison with Other Antipsychotics

Chlorprothixene's pharmacological profile is distinctive among first-generation antipsychotics and shares important similarities with certain second-generation agents, particularly olanzapine and clozapine, which are known for their association with metabolic adverse effects .

As demonstrated in Table 1, chlorprothixene exhibits high affinity for multiple receptor types that have been implicated in metabolic disturbances, including the 5-HT2C, histamine H1, and muscarinic M3 receptors. This receptor binding profile may explain the observed association between chlorprothixene use and increased diabetes risk .

In terms of antipsychotic potency, chlorprothixene is considered a low-potency agent, with approximately one-half to two-thirds the potency of chlorpromazine . This positions it similarly to other low-potency first-generation antipsychotics, which generally have lower risk of extrapyramidal symptoms but higher risk of sedation, anticholinergic effects, and orthostatic hypotension compared to high-potency agents.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator